Home > Products > Screening Compounds P118353 > 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine - 1228666-22-5

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Catalog Number: EVT-1728929
CAS Number: 1228666-22-5
Molecular Formula: C17H25F3N2Si
Molecular Weight: 342.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrrolo[2,3-b]pyridines are a class of heterocyclic compounds characterized by a bicyclic structure consisting of a pyridine ring fused to a pyrrole ring. [, , ] They are also known as 7-azaindoles due to their structural similarity to indoles, with a nitrogen atom replacing a carbon atom in the benzene ring. [, ] These compounds have gained significant attention in scientific research, particularly in medicinal chemistry, due to their diverse biological activities. [, , , , , , ]

Synthesis Analysis
  • Condensation of 2-aminopyrroles with 1,3-dicarbonyl compounds: This method involves reacting a substituted 2-aminopyrrole with a 1,3-dicarbonyl compound, such as a β-ketoester or diethyl malonate, in the presence of an acid catalyst. []
  • Cyclization of alkynylpyridines: This approach utilizes gold-catalyzed cycloisomerization of N-benzyl-3-alkynyl-5-arylpyridin-2-yl amines to form substituted 1-benzyl-1H-pyrrolo(2,3-b)pyridines. []
  • Multicomponent reactions: Salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can be reacted in a multicomponent reaction to yield chromeno[2,3-b]pyridine derivatives. []
  • Transformation of other heterocycles: Pyrrolo[2,3-b]pyridines can also be synthesized through the transformation of other heterocyclic systems, such as thieno[2,3-b]pyridines. []
Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-b]pyridines has been extensively studied using various techniques, including X-ray crystallography and computational methods. [, , , , ] The planar nature of the 7-azaindole nucleus is a common structural feature observed in many derivatives. [] Substituents on the pyrrole and pyridine rings can influence the overall conformation and intermolecular interactions. [, , ]

Mechanism of Action
  • CDK8 inhibition: Certain pyrrolo[2,3-b]pyridine derivatives act as potent type II CDK8 inhibitors, indirectly inhibiting β-catenin activity and leading to downregulation of the WNT/β-catenin signaling pathway. This, in turn, induces cell cycle arrest and inhibits tumor growth. []
  • JAK1 inhibition: Some pyrrolo[2,3-b]pyridine derivatives exhibit potent and selective inhibition of Janus kinase 1 (JAK1), a key regulator of inflammation and fibrosis. This inhibition disrupts JAK/STAT signaling and shows promise in treating related diseases such as pulmonary fibrosis. []
  • CDC7 kinase inhibition: Specific pyrrolo[2,3-b]pyridine derivatives have been identified as potent ATP-competitive inhibitors of cell division cycle 7 (Cdc7) kinase, a key regulator of DNA replication and a promising target for cancer therapy. []
Physical and Chemical Properties Analysis
  • Solubility: The solubility of pyrrolo[2,3-b]pyridines can vary depending on the nature and position of substituents. For example, introducing a morpholine moiety can significantly enhance water solubility. []
  • Stability: The stability of pyrrolo[2,3-b]pyridines can also be affected by substituents and pH. Some derivatives exhibit sensitivity to acidic conditions. []
  • Basicity: Pyrrolo[2,3-b]pyridines are weak bases due to the presence of the nitrogen atom in the pyridine ring. []
Applications

Pyrrolo[2,3-b]pyridines have shown diverse applications in various scientific disciplines, particularly in medicinal chemistry, due to their wide range of biological activities. [, , , , , , ] They are valuable building blocks for developing novel therapeutics for various diseases, including:

  • Cancer: Several pyrrolo[2,3-b]pyridine derivatives have shown promising anticancer activity. [, , , , ] For example, they have been identified as inhibitors of CDK8 [] and Cdc7 kinase, [] both crucial regulators of cell cycle progression and potential targets for cancer therapy.
  • Inflammatory Bowel Disease (IBD): Certain derivatives, acting as human dihydroorotate dehydrogenase (hDHODH) inhibitors, have demonstrated efficacy in alleviating IBD severity in preclinical models. []
  • Pulmonary Fibrosis: Pyrrolo[2,3-b]pyridine-based JAK1 inhibitors show potential for treating pulmonary fibrosis by disrupting the JAK/STAT signaling pathway and reducing collagen deposition. []
  • Pain: Some derivatives possess analgesic activity, as demonstrated by their ability to suppress pain responses in animal models. []
  • Microbial infections: Pyrrolo[2,3-b]pyridine scaffolds have been explored for their antimicrobial activity, with some compounds displaying promising antifungal properties. [, , ]
Future Directions
  • Development of targeted drug delivery systems: Encapsulating potent but poorly soluble pyrrolo[2,3-b]pyridine derivatives into nanocarriers or other drug delivery systems could improve their bioavailability and therapeutic efficacy. []

Pexidartinib

    Compound Description: Pexidartinib is a clinically relevant kinase inhibitor, specifically targeting CSF1R, which is implicated in various cancers and inflammatory diseases. Its dihydrochloride dihydrate salt has been crystallized and structurally characterized [].

Nortopsentin Analogues

    Compound Description: A series of nortopsentin analogues based on the 1H-pyrrolo[2,3-b]pyridine scaffold were synthesized and evaluated for their antitumor activity against diffuse malignant peritoneal mesothelioma (DMPM) []. These compounds demonstrated promising CDK1 inhibitory activity, leading to reduced DMPM cell proliferation, induced apoptosis, and tumor volume inhibition in vivo.

N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

    Compound Description: These derivatives were developed as JAK1-selective inhibitors for potential use in treating inflammatory and autoimmune diseases []. The lead compound in this series, 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (31g), displayed potent JAK1 inhibition and selectivity over other JAK isoforms.

4-Amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (8) and 4-Amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (9)

    Compound Description: These compounds, synthesized from 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile and different 2-arylidenemalononitriles, represent novel pyrrolo[2,3-b]pyridine scaffolds with potential biological activities [].

(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

    Compound Description: This compound, often referred to as "nonane," serves as a key intermediate in the synthesis of the antibiotic moxifloxacin [, ].

Properties

CAS Number

1228666-22-5

Product Name

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

tri(propan-2-yl)-[5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]silane

Molecular Formula

C17H25F3N2Si

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C17H25F3N2Si/c1-11(2)23(12(3)4,13(5)6)22-8-7-14-9-15(17(18,19)20)10-21-16(14)22/h7-13H,1-6H3

InChI Key

GESOHXDEZSURSM-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(F)(F)F

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.